N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3,5-bis(trifluoromethyl)benzamide
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Overview
Description
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3,5-bis(trifluoromethyl)benzamide is a complex organic compound that features a furan ring, a pyridine ring, and a benzamide moiety with trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3,5-bis(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The specific conditions for this reaction include the use of a palladium catalyst such as Pd(PPh3)4, a base like K2CO3, and a solvent such as toluene or DMF, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3,5-bis(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyridine ring can produce piperidine derivatives.
Scientific Research Applications
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3,5-bis(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: It can be used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3,5-bis(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and reach intracellular targets. The furan and pyridine rings can participate in π-π stacking interactions and hydrogen bonding, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-3-ylmethyl)-3,5-bis(trifluoromethyl)benzamide: Lacks the furan ring, which may affect its binding properties and biological activity.
N-((5-(furan-3-yl)phenyl)methyl)-3,5-bis(trifluoromethyl)benzamide: Contains a phenyl ring instead of a pyridine ring, which can alter its chemical reactivity and interactions with molecular targets.
Uniqueness
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3,5-bis(trifluoromethyl)benzamide is unique due to the presence of both furan and pyridine rings, which provide a combination of electronic and steric properties that can enhance its binding affinity and specificity for certain targets. The trifluoromethyl groups also contribute to its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-3,5-bis(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F6N2O2/c20-18(21,22)15-4-13(5-16(6-15)19(23,24)25)17(28)27-8-11-3-14(9-26-7-11)12-1-2-29-10-12/h1-7,9-10H,8H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYKUVVIXUMIMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CN=CC(=C2)CNC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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